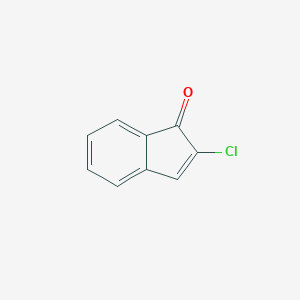

2-Chloro-1H-inden-1-one

Description

2-Chloro-1H-inden-1-one is a bicyclic aromatic ketone featuring a chlorinated indene backbone. These compounds share a fused bicyclic framework with a ketone group at position 1 and halogen substitution influencing reactivity and biological activity.

Properties

CAS No. |

119870-84-7 |

|---|---|

Molecular Formula |

C9H5ClO |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

2-chloroinden-1-one |

InChI |

InChI=1S/C9H5ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-5H |

InChI Key |

ODYQVLAPGKKVFS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C2=O)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C2=O)Cl |

Other CAS No. |

176597-89-0 |

Synonyms |

1H-Inden-1-one, 2-chloro- |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Inden-1-one, chloro- can be achieved through several methods. One common approach involves the chlorination of 1H-Inden-1-one using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods for 1H-Inden-1-one, chloro- often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, such as 1H-Inden-1-one and chlorine gas, are fed into the reactor, and the reaction is carefully controlled to optimize the production of the desired chloro- derivative.

Chemical Reactions Analysis

1H-Inden-1-one, chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbon derivatives.

Substitution: The chlorine atom in 1H-Inden-1-one, chloro- can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrocarbons.

Scientific Research Applications

1H-Inden-1-one, chloro- has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, chloro- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target organism or cell.

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : Dihydro derivatives (e.g., 5-Chloro-2,3-dihydro-1H-inden-1-one) exhibit greater stability compared to unsaturated analogs due to reduced ring strain .

- Substituent Effects : Methoxy groups (e.g., in 6-Chloro-4-methoxy analog) enhance polarity and solubility, while methyl groups (e.g., 6-Chloro-2-methyl) improve lipophilicity, impacting bioavailability .

Key Observations :

- Catalytic Influence: AlCl₃ is critical for electrophilic substitution in dihydroindenone synthesis, as seen in the 50.6% yield of 5-Chloro-2,3-dihydro-1H-inden-1-one .

- Challenges : Unsaturated analogs (e.g., 6-Chloro-2-methyl-1H-inden-1-one) may require stringent conditions to avoid side reactions like over-halogenation .

Computational and Analytical Methods

Structural elucidation of chloro-indenones relies on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.